molecular formula C12H19NO2 B1654881 Ethyl 2-cyano-3-propylhex-2-enoate CAS No. 28456-68-0

Ethyl 2-cyano-3-propylhex-2-enoate

Cat. No.: B1654881
CAS No.: 28456-68-0
M. Wt: 209.28 g/mol
InChI Key: NRDOXUDRDLJJHT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-propylhex-2-enoate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

28456-68-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 2-cyano-3-propylhex-2-enoate

InChI

InChI=1S/C12H19NO2/c1-4-7-10(8-5-2)11(9-13)12(14)15-6-3/h4-8H2,1-3H3

InChI Key

NRDOXUDRDLJJHT-UHFFFAOYSA-N

SMILES

CCCC(=C(C#N)C(=O)OCC)CCC

Canonical SMILES

CCCC(=C(C#N)C(=O)OCC)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask was dissolved 4-heptanone (11.4 g, 0.10 mmole) and ethyl cyanoacetate (11.30 g, 0.100 mole) in cyclohexane (25 mL). Acetic add (1.0 mL) and NH4OAc (2.0 g) were added. The solution was magnetically stirred and heated to reflux with a Dean-Stark trap in place overnight under N2. The reaction was cooled to ambient, diluted with ethyl acetate (100 mL) washed with H2O (2×50 mL) and brine (25 mL). The organic extracts were dried (Na2SO4, filtered and concentrated under vacuum to give an oil that was distilled (bp. 135°-137° C., 20 mmHg) to give Ethyl α-cyano-α-(4-heptylidene)acetate (16.65 g, 0.080 mole, 80%). IR (neat film) 2950, 2910, 2860, 2200, 1725, 1570, 1235, 1085 cm-1 ; 1H NMR (400 MHz, CDCl3 δ 4.15 (q, J=9 Hz, 2H), 2.60 (t, J=10 Hz, 2H), 2.38 (t, J=10 Hz, 2H), 1.25 (t, J=9 Hz, 2H), 1.40 (sextet, J=9 Hz, 2H), 1.25 (t, J=9 Hz, 3H), 0.88 (m, 6H); 13C NMR (100 MHz, CDCl3) δ 181.2, 161.5, 115.5, 104.6, 61.4, 40.2, 35.2, 21.9, 21.4, 14.1, 13.8 (one carbon not observed due to overlap); MS (CI) m/e 211 (14.5), 210 (100), 209 (3.59), 182 (3.5), 164 (2.8); HRMS (CI) calcd for C12H20NO2 (M+H) m/e 210.1484, found 210.1491.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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